molecular formula C26H18O2 B3051057 [9,9'-Bi-9H-fluorene]-9,9'-diol CAS No. 3073-51-6

[9,9'-Bi-9H-fluorene]-9,9'-diol

Cat. No.: B3051057
CAS No.: 3073-51-6
M. Wt: 362.4 g/mol
InChI Key: BYCCQIUUDIJFFJ-UHFFFAOYSA-N
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Description

[9,9’-Bi-9H-fluorene]-9,9’-diol is an organic compound with the molecular formula C26H18O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 9,9’ positions of the bifluorene structure

Scientific Research Applications

[9,9’-Bi-9H-fluorene]-9,9’-diol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bi-9H-fluorene]-9,9’-diol typically involves the condensation reaction of 9-fluorenone with phenol under acidic conditions. Bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups have been shown to be effective catalysts for this reaction, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product . The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of [9,9’-Bi-9H-fluorene]-9,9’-diol can be scaled up using similar catalytic systems. The use of recyclable catalysts, such as bifunctional ionic liquids, is advantageous for industrial applications due to their efficiency and reduced environmental impact. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bi-9H-fluorene]-9,9’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of bifluorenone derivatives.

    Reduction: Formation of dihydro-bifluorene derivatives.

    Substitution: Formation of halogenated or alkylated bifluorene derivatives.

Mechanism of Action

The mechanism of action of [9,9’-Bi-9H-fluorene]-9,9’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with other molecules. In biological systems, it may interact with proteins and nucleic acids, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9,9’-Bi-9H-fluorene]-9,9’-diol is unique due to its bifluorene core with hydroxyl groups, which provides a combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

9-(9-hydroxyfluoren-9-yl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)26(28)23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCCQIUUDIJFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4(C5=CC=CC=C5C6=CC=CC=C64)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327097
Record name [9,9'-Bi-9H-fluorene]-9,9'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-51-6
Record name [9,9'-Bi-9H-fluorene]-9,9'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9,9'-Bi-9H-fluorene]-9,9'-diol
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[9,9'-Bi-9H-fluorene]-9,9'-diol
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[9,9'-Bi-9H-fluorene]-9,9'-diol
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[9,9'-Bi-9H-fluorene]-9,9'-diol
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[9,9'-Bi-9H-fluorene]-9,9'-diol

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